
Zhebeirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zhebeirine is a steroidal alkaloid isolated from the bulbs of Fritillaria puqiensis. It is known for its antitussive and expectorant properties . The compound has a chemical formula of C27H43NO2 and a molecular weight of 413.64 g/mol . This compound is a colorless to light yellow liquid with an aromatic odor .
Mechanism of Action
Target of Action
Zhebeirine, a steroidal alkaloid, primarily targets cell cycle-related proteins in non-small cell lung cancer (NSCLC) cells . These proteins include CDK1, CDK2, Cyclin A2, and Cyclin B2 , which are key proteins in different phases of the cell cycle .
Mode of Action
This compound interacts with its targets by down-regulating their expression . This interaction leads to significant changes in the cell cycle, effectively arresting it . The compound also inhibits the phosphorylation of p53, a protein that plays a crucial role in cell cycle regulation .
Biochemical Pathways
This compound primarily affects the cell cycle-related pathways . By down-regulating the expression of key proteins in these pathways, this compound can arrest the cell cycle . Moreover, the compound influences the p53 signaling pathway . It significantly decreases the levels of proteins participating in this pathway, including PCNA, 14-3-3σ, and CHEK1 .
Pharmacokinetics
The pharmacokinetics of a compound typically include its absorption, distribution, metabolism, and excretion (adme), all of which can impact its bioavailability
Result of Action
This compound has a significant inhibitory effect on cell viability, with an IC50 value of 36.93 μM . It can also significantly inhibit the growth of A549 cells, a type of NSCLC cell, both in vitro and in vivo . The molecular and cellular effects of this compound’s action primarily involve the arrest of the cell cycle and the regulation of related pathways .
Preparation Methods
Zhebeirine is typically synthesized through an oxidation reaction. One common method involves the reaction of phthalic acid with tert-butyl hydroperoxide in the presence of halogenated hydrocarbons This method is efficient and yields a high purity product
Chemical Reactions Analysis
Zhebeirine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehydes and acids.
Reduction: The compound can be reduced to form alcohols and ketones.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles such as sodium methoxide.
Scientific Research Applications
Zhebeirine has several scientific research applications:
Comparison with Similar Compounds
Zhebeirine is often compared with other steroidal alkaloids such as:
Verticine: Known for its anti-inflammatory properties.
Isoverticine: Exhibits similar antitussive effects.
Eduardine: Another alkaloid with cytotoxic activity.
Zhebeisine: A newly discovered alkaloid with a unique veratramine skeleton.
Properties
CAS No. |
143120-47-2 |
|---|---|
Molecular Formula |
C28H45NO2 |
Molecular Weight |
427.673 |
IUPAC Name |
(1S,2R,6R,9R,11S,14R,15R,18R,20R,23S,24R)-10-ethyl-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C28H45NO2/c1-4-18-19-6-7-20-21(23(19)15-29-14-16(2)5-8-26(18)29)12-24-22(20)13-27(31)25-11-17(30)9-10-28(24,25)3/h16-26,30H,4-15H2,1-3H3/t16-,17-,18?,19-,20+,21+,22-,23+,24-,25+,26-,28+/m1/s1 |
InChI Key |
REQSVDMOVQJECV-ZBXXMAMASA-N |
SMILES |
CCC1C2CCC3C(C2CN4C1CCC(C4)C)CC5C3CC(=O)C6C5(CCC(C6)O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


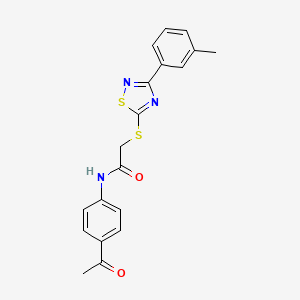
![4-(2,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2781851.png)
![13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2781856.png)

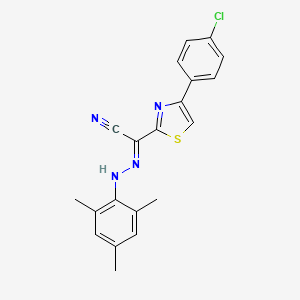
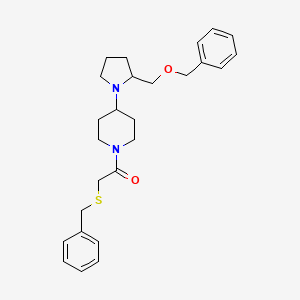

![1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781864.png)
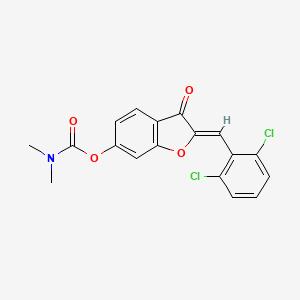
![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2781869.png)
![2,6-dimethoxy-N-[(2Z)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2781870.png)
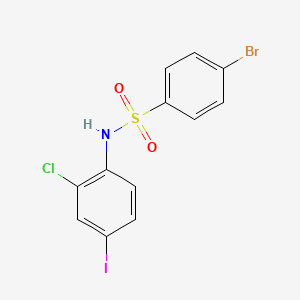
![3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2781872.png)

